molecular formula C9H10N4 B8662939 N4-methyl-4,6-Quinazolinediamine

N4-methyl-4,6-Quinazolinediamine

Cat. No. B8662939
M. Wt: 174.20 g/mol
InChI Key: DSVJEZURJCYFFL-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

A mixture of methyl-(6-nitro-quinazolin-4-yl)-amine (0.16 g; see Synthesis of Certain Nitroquinazoline Derivatives Structurally Related to some Chemotherapeutic Agents, Botros, S., et. al., Egyptian Journal of Pharmaceutical Sciences, 13(1), 11-21, (1972) for a description of preparing the nitro-quinazoline) and Pd/C (10 wt %, 0.032 g) in 10 ml of MeOH was placed under H2 from a balloon and stirred at RT for 3 h, filtered through a pad of Celite®. Removal of the solvents afforded the title compound as an off-white solid. MS (MH+)=175.3; Calc'd for C9H10N4—174.20.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Nitroquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitro-quinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-])=O)[CH:11]=2)[N:6]=[CH:5][N:4]=1.[N+](C1N=CC2C(=CC=CC=2)N=1)([O-])=O>CO.[Pd]>[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:13])[CH:11]=2)[N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Step Two
Name
Nitroquinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=NC2=CC=CC=C2C=N1
Step Three
Name
nitro-quinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=NC2=CC=CC=C2C=N1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.032 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
Removal of the solvents

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC1=NC=NC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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